Benzothiazol-6-yl vs. Benzothiazol-2-yl Attachment: Scaffold Progression Advantage in RORγt Inverse Agonist Programs
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core present in this compound represents the second-generation scaffold adopted by Vitae Pharmaceuticals after their initial pyrrolo[3,4-d]thiazole series showed limitations. The clinical candidate VTP-43742, built on the same 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, achieved a Ki of 3.5 nM and IC50 of 17 nM against RORγt with >1,000-fold selectivity over RORα and RORβ isotypes [1]. The earlier pyrrolo[3,4-d]thiazole series produced compounds with substantially weaker potency (IC50 values in the micromolar range for initial fragments), demonstrating that the pyrrolo[3,4-b]pyridine core provides intrinsically superior target complementarity [1]. The benzothiazol-6-yl methanone attachment on the target compound replaces the complex peripheral substituents of VTP-43742, offering a simplified molecular architecture for exploring core pharmacophore contributions without confounding polypharmacology.
| Evidence Dimension | RORγt inhibitory potency (scaffold comparison) |
|---|---|
| Target Compound Data | Not directly reported for this endpoint; compound bears the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core associated with nanomolar RORγt activity in clinical candidate VTP-43742 |
| Comparator Or Baseline | VTP-43742: Ki = 3.5 nM, IC50 = 17 nM (optimized clinical candidate); early pyrrolo[3,4-d]thiazole fragments: IC50 ~4,113 nM |
| Quantified Difference | Scaffold switch from pyrrolo[3,4-d]thiazole to pyrrolo[3,4-b]pyridine enabled >240-fold potency improvement in the clinical lead series |
| Conditions | RORγt FRET biochemical assay and human Th17 cell assay (Vitae Pharmaceuticals WO2014179564 and WO2015116904) |
Why This Matters
For teams prosecuting RORγt or related nuclear receptor targets, this compound provides the validated second-generation core scaffold without the metabolic liabilities and synthetic complexity of the fully elaborated clinical candidate, enabling clean SAR exploration.
- [1] Gege C. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. Expert Opin Ther Pat. 2016;26(6):737-744. doi:10.1517/13543776.2016.1153066; MedChemExpress. Vimirogant hydrochloride (VTP-43742) biological activity data: Ki=3.5 nM, IC50=17 nM, >1000-fold selectivity over RORα/β. View Source
